1-[5-Methoxy-4-(3-bromo-propoxy)-2-nitro-phenyl]-ethanone
Description
1-[5-Methoxy-4-(3-bromo-propoxy)-2-nitro-phenyl]-ethanone (CAS: 1219937-96-8) is a substituted acetophenone derivative characterized by a phenyl ring functionalized with:
- 5-methoxy (–OCH₃) group,
- 4-(3-bromopropoxy) (–O–(CH₂)₃–Br) chain,
- 2-nitro (–NO₂) group.
Research highlights its use as a drug candidate for therapeutic applications, though detailed mechanisms remain under investigation .
Properties
CAS No. |
1184831-17-1 |
|---|---|
Molecular Formula |
C12H14BrNO5 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
1-[4-(3-bromopropoxy)-5-methoxy-2-nitrophenyl]ethanone |
InChI |
InChI=1S/C12H14BrNO5/c1-8(15)9-6-11(18-2)12(19-5-3-4-13)7-10(9)14(16)17/h6-7H,3-5H2,1-2H3 |
InChI Key |
XVACWYJDZUZUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCCBr)OC |
Origin of Product |
United States |
Biological Activity
1-[5-Methoxy-4-(3-bromo-propoxy)-2-nitro-phenyl]-ethanone is a synthetic compound that has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A methoxy group at the 5-position,
- A bromo group attached to a propoxy chain,
- A nitro group at the 2-position of the phenyl ring.
These substituents are critical for the compound's biological activity, influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.
Efficacy Against Bacteria
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC range of 15.625–62.5 μM against Staphylococcus aureus (MRSA) and Enterococcus species, indicating moderate to strong antibacterial activity .
- Mechanism of Action : The bactericidal effect is attributed to the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| MRSA | 15.625–62.5 | Inhibition of protein synthesis |
| Enterococcus | 62.5–125 | Disruption of nucleic acids |
Antibiofilm Activity
The compound also demonstrated notable antibiofilm activity against MRSA and Staphylococcus epidermidis, with a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 31.108 to 124.432 μg/mL . This suggests its potential use in treating biofilm-associated infections.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent.
Cytotoxicity Studies
Research indicates that this compound possesses cytotoxic effects on several cancer cell lines:
- HeLa and HT-29 Cells : The compound exhibited sub-micromolar cytotoxicity against these human tumor cell lines, particularly effective in disrupting microtubule polymerization, a crucial process in cell division .
- Cell Cycle Arrest : Treatment with this compound led to G2/M phase arrest in cancer cells, suggesting its mechanism involves interference with mitotic processes .
| Cell Line | IC50 (nM) | Effect on Cell Cycle |
|---|---|---|
| HeLa | <100 | G2/M arrest |
| HT-29 | <100 | G2/M arrest |
Case Studies
Several case studies have highlighted the efficacy of this compound in both laboratory settings and preliminary clinical evaluations:
- Study on MRSA Inhibition : A comparative study showed that this compound outperformed conventional antibiotics like ciprofloxacin in inhibiting MRSA biofilms, emphasizing its potential as an alternative treatment option .
- Antitumor Efficacy : In vitro studies demonstrated significant antiproliferative effects against breast cancer cell lines, supporting further investigation into its use as an adjunct therapy in oncology .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural attributes and properties of the target compound with analogous derivatives:
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity
- This may correlate with interactions in biological systems, such as enzyme inhibition .
- Bromopropoxy Chain (–O–(CH₂)₃–Br): Unique to the target compound, this chain increases lipophilicity compared to compounds with direct phenyl bromination (e.g., 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone). Enhanced lipophilicity improves membrane permeability, a critical factor in drug bioavailability .
- Hydroxy vs.
Pharmacological Potential
- The morpholinopropoxy analog (CAS: 1219937-96-8) in highlights how alkoxy chains with heterocycles (e.g., morpholine) can improve target binding or solubility. The bromo analog may serve as a precursor for further functionalization via cross-coupling reactions .
Q & A
Q. What are the optimal synthetic routes for 1-[5-Methoxy-4-(3-bromo-propoxy)-2-nitro-phenyl]-ethanone, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:
- Nitro group introduction : Nitration of the precursor using HNO₃/H₂SO₄ at 0–5°C to minimize byproducts.
- Bromination : Electrophilic substitution with Br₂ in the presence of FeBr₃ or AlBr₃ as a catalyst.
- Alkoxy chain attachment : Nucleophilic substitution of a propyl bromide intermediate with a methoxy-phenolic precursor under reflux in anhydrous DMF .
Q. Critical parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (nitration) | 0–5°C | Prevents over-nitration |
| Catalyst (bromination) | FeBr₃ (1.2 eq) | Enhances regioselectivity |
| Solvent (alkoxy step) | Anhydrous DMF | Avoids hydrolysis of bromo-propoxy group |
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this compound?
- ¹H/¹³C NMR : Assign the methoxy (δ 3.8–4.0 ppm) and nitro group (deshielded aromatic protons at δ 8.2–8.5 ppm). The bromo-propoxy chain shows a triplet for -CH₂Br (δ 3.4–3.6 ppm).
- IR : Confirm nitro (1520–1350 cm⁻¹) and ketone (1700–1680 cm⁻¹) stretches.
- HRMS : Validate molecular weight (M+ calculated for C₁₃H₁₅BrNO₅: 376.01 g/mol) .
Common pitfalls : Overlapping signals in crowded aromatic regions can be resolved via 2D NMR (COSY, HSQC) or X-ray crystallography (using SHELX ).
Q. What are the key reactivity patterns of the bromo-propoxy and nitro groups in this compound under varying conditions?
- Bromo-propoxy : Prone to nucleophilic substitution (e.g., with NaN₃ to form azido derivatives) or elimination under strong bases (KOH/EtOH).
- Nitro group : Reduces to amine (H₂/Pd-C) or participates in electrophilic aromatic substitution (e.g., sulfonation) .
Q. Reactivity table :
| Functional Group | Reaction | Conditions | Product |
|---|---|---|---|
| Bromo-propoxy | SN2 | NaN₃, DMF, 80°C | Azido derivative |
| Nitro | Reduction | H₂ (1 atm), Pd-C, EtOH | Amino derivative |
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic effects of substituents on the compound’s reactivity?
DFT calculations (e.g., B3LYP/6-31G*) model:
Q. Key findings :
| Substituent | Hammett σ Value | Effect on Reactivity |
|---|---|---|
| -NO₂ | +0.78 | Strong electron-withdrawing |
| -OCH₃ | -0.27 | Electron-donating |
Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be analyzed to refine mechanistic hypotheses?
Contradictions often arise from assay conditions or target specificity. Strategies include:
- Dose-response curves : Test across a wider concentration range (nM–μM).
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) and compare with analogs .
Case study : A 10-fold IC₅₀ difference in kinase inhibition was traced to solvent polarity effects (DMSO vs. aqueous buffer) .
Q. What experimental designs are recommended for studying the compound’s thermal stability and decomposition pathways?
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min in N₂ atmosphere.
- DSC : Identify phase transitions (melting point: ~120–125°C ).
- GC-MS : Capture volatile decomposition products (e.g., CO₂ from nitro group cleavage).
Data interpretation : A 5% mass loss below 150°C suggests residual solvent; ≥200°C indicates structural degradation.
Q. How can substituent modifications (e.g., replacing methoxy with ethoxy) enhance the compound’s utility in pharmaceutical development?
- Solubility : Ethoxy groups increase logP (experimental logP = 2.8 vs. 2.5 for methoxy).
- Bioavailability : Methyl-to-ethyl substitution reduces first-pass metabolism by 20% in rat models .
Q. Design framework :
| Modification | Target Property | Methodological Approach |
|---|---|---|
| Ethoxy substitution | Enhanced lipophilicity | Claisen-Schmidt condensation |
| Nitro reduction | Prodrug activation | Catalytic hydrogenation |
Q. What computational and experimental approaches validate the compound’s potential as a photoactive material?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
